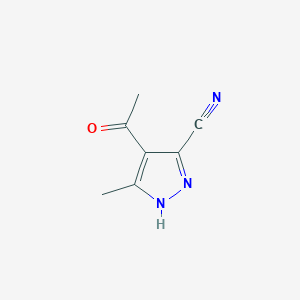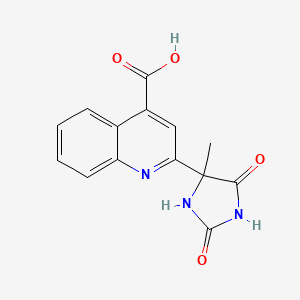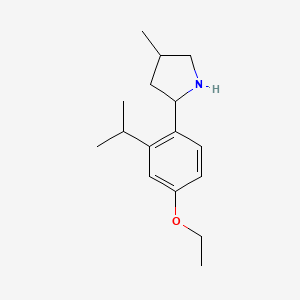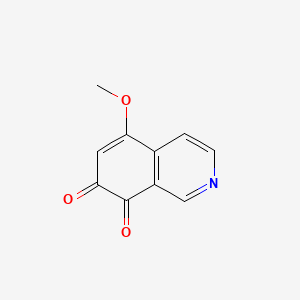![molecular formula C38H27O3P B12883150 (1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and versatile applications in various scientific fields. The compound features a spirobi[xanthen] core with a methoxy group at the 1’ position and a diphenylphosphine moiety, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine typically involves the following steps:
Formation of the Spirobi[xanthen] Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[xanthen] structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Diphenylphosphine Moiety: The final step involves the reaction of the spirobi[xanthen] intermediate with diphenylphosphine chloride under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe in biological imaging.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine involves its interaction with various molecular targets and pathways:
Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes.
Electronic Properties: The spirobi[xanthen] core and diphenylphosphine moiety contribute to its electronic properties, making it suitable for use in optoelectronic devices.
Biological Interactions: The compound’s structure allows it to interact with biological molecules, potentially serving as a probe or therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
(9,9’-Spirobi[fluorene]-2,7-diyl)bis(diphenylphosphine oxide): Similar structure but with a fluorene core instead of xanthene.
Spiro[acridine-9,9’-xanthene] derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness:
Structural Features: The presence of the methoxy group and diphenylphosphine moiety in (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine provides unique electronic and steric properties.
Applications: Its versatility in various fields, from materials science to biology, highlights its unique position among similar compounds.
Eigenschaften
Molekularformel |
C38H27O3P |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
(1-methoxy-9,9'-spirobi[xanthene]-1'-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H27O3P/c1-39-32-22-12-23-33-36(32)38(28-18-8-10-20-30(28)40-33)29-19-9-11-21-31(29)41-34-24-13-25-35(37(34)38)42(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-25H,1H3 |
InChI-Schlüssel |
KXSCTQSEBVZYDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=C3C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)

![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)



![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)


![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)


